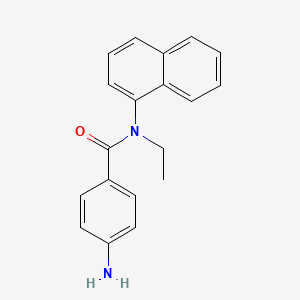

4-Amino-N-ethyl-N-1-naphthylbenzamide

Descripción

The Benzamide (B126) Class: General Significance and Scope

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. researchgate.netsigmaaldrich.comnih.gov This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceutical agents with a wide array of biological activities. researchgate.net Substituted benzamides are known to exhibit properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.gov The amide bond within benzamides is a critical functional group in organic synthesis and is fundamental to the structure of peptides and proteins. nih.govmdpi.com

The versatility of the benzamide scaffold allows for the synthesis of a diverse library of compounds through various substitution patterns on the benzene ring and the amide nitrogen. nih.govmdpi.com This adaptability has made benzamides a subject of continuous research, with new derivatives being synthesized and evaluated for their therapeutic potential. sigmaaldrich.comnih.gov

Positioning of 4-Amino-N-ethyl-N-1-naphthylbenzamide within Advanced Amide Chemistry

The synthesis of amides is a fundamental transformation in organic chemistry. mdpi.com Advanced amide chemistry focuses on developing novel and efficient methods for amide bond formation, often employing sophisticated catalytic systems to achieve high yields and selectivity under mild conditions. mdpi.com The structure of this compound, featuring a tertiary amide, places it within the realm of more complex amides that may require specialized synthetic strategies.

The incorporation of a naphthalene (B1677914) ring, a bicyclic aromatic hydrocarbon, is a significant feature that positions this compound within a specific area of advanced amide chemistry. researchgate.netprepchem.com Naphthalene derivatives are known to possess a wide range of biological activities and are integral components of various marketed drugs. researchgate.net The naphthyl group can influence the compound's photophysical properties, such as fluorescence, making it a potential candidate for applications in chemical sensing and bioimaging. nih.gov The combination of the benzamide structure with the bulky and electronically distinct naphthyl group suggests that this compound could be a subject of interest in the development of novel materials or as a molecular probe.

Overview of Key Research Areas and Methodological Approaches

Given the structural features of this compound, several key research areas and methodological approaches can be inferred, primarily drawing from studies on related compounds.

Key Research Areas:

Medicinal Chemistry: The primary research focus for a compound of this nature would likely be in medicinal chemistry. Substituted benzamides are extensively studied for their potential as therapeutic agents. nih.govmdpi.com The presence of the amino group and the naphthyl moiety could impart specific biological activities. researchgate.netnih.gov Research would likely involve the synthesis of analogues and their evaluation against various biological targets.

Fluorescent Probes: Naphthalene derivatives are often fluorescent. nih.gov Therefore, a significant area of research for this compound could be its application as a fluorescent probe for detecting specific analytes or for use in bioimaging. nih.gov Research would focus on its photophysical properties, such as absorption and emission spectra, quantum yield, and sensitivity to its environment.

Materials Science: The rigid and aromatic nature of the molecule suggests potential applications in materials science, possibly in the development of organic light-emitting diodes (OLEDs) or other organic electronic materials.

Methodological Approaches:

Organic Synthesis: The synthesis of this compound would likely involve the coupling of a 4-aminobenzoic acid derivative with N-ethyl-1-naphthylamine. Methodologies could include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.

Spectroscopic Characterization: Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure and purity of the synthesized compound.

Photophysical Studies: To investigate its potential as a fluorescent probe, detailed photophysical studies would be conducted using UV-Vis and fluorescence spectroscopy. These studies would determine the compound's absorption and emission maxima, quantum yield, and solvatochromic properties.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the electronic structure, molecular orbitals (HOMO and LUMO), and other properties of the molecule, providing insights into its reactivity and potential applications. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-ethyl-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-21(19(22)15-10-12-16(20)13-11-15)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIJKAARIDUWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064261 | |

| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-29-1 | |

| Record name | 4-Amino-N-ethyl-N-1-naphthalenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-ethyl-N-1-naphthylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-ethyl-N-1-naphthylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-N-ETHYL-N-1-NAPHTHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJS4NKH6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Design for 4 Amino N Ethyl N 1 Naphthylbenzamide and Analogues

Advanced Synthetic Techniques for N-Naphthylbenzamides

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like N-naphthylbenzamides. These techniques often utilize metal catalysts or specialized reagents to facilitate bond formation that would otherwise be difficult to achieve.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly useful for forming carbon-carbon and carbon-nitrogen bonds. youtube.comyoutube.comyoutube.com In the context of synthesizing N-naphthylbenzamides, these reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating the biaryl backbone of these molecules. google.comorganic-chemistry.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com Initially, a palladium(0) catalyst reacts with an aryl halide in an oxidative addition step to form a palladium(II) complex. syr.edu This is followed by transmetalation, where an organometallic reagent (like an organoboron compound in the Suzuki coupling) transfers its organic group to the palladium complex. youtube.comyoutube.com Finally, the desired biaryl product is formed through reductive elimination, which regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.comyoutube.comsyr.edu

The choice of ligands, bases, and solvents is crucial for the success of these reactions, as they can significantly influence the reaction rate, yield, and selectivity. syr.edunih.gov For instance, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium, enhancing the catalytic activity and stability of the system. acs.org

Below is a table summarizing various palladium-catalyzed biaryl coupling reactions that can be adapted for the synthesis of N-naphthylbenzamide precursors.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand System | Key Features |

| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Mild conditions, high functional group tolerance. google.com |

| Heck | Aryl Halide/Triflate | Alkene | Pd(OAc)₂, Pd/C | Forms C-C bonds with alkenes. researchgate.net |

| Stille | Aryl Halide/Triflate | Organostannane | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. |

| Hiyama | Aryl Halide/Triflate | Organosilane | PdCl₂(dppf) | Activated by a fluoride source. |

| Kumada | Aryl Halide/Triflate | Grignard Reagent | PdCl₂(dppf), NiCl₂(dppp) | Highly reactive, but less functional group tolerant. |

| Buchwald-Hartwig | Aryl Halide/Triflate | Amine | Pd₂(dba)₃/BINAP | Forms C-N bonds directly. youtube.comsyr.edu |

Hypervalent iodine reagents have gained significant attention as versatile and environmentally friendly alternatives to heavy metal catalysts in a variety of organic transformations. beilstein-journals.orgacs.orgnih.gov These compounds, where iodine exists in a higher oxidation state (typically +3 or +5), can act as powerful oxidizing agents and facilitate a range of functionalization reactions. beilstein-journals.orgnih.govmdpi.com

In the synthesis of benzamides, hypervalent iodine reagents can be employed for several key steps, including C-H functionalization, arylation, and the formation of carbon-nitrogen bonds. nih.govresearchgate.net For example, diaryliodonium salts, a class of hypervalent iodine(III) reagents, are excellent arylating agents and can be used to introduce aryl groups to amides under metal-free conditions. beilstein-journals.orgnih.gov This approach avoids the use of transition metals, which can be advantageous in terms of cost, toxicity, and ease of product purification.

The reactivity of hypervalent iodine reagents can be tuned by modifying their structure. mdpi.com For instance, the benziodoxolone framework provides enhanced stability and reactivity, making these reagents easier to handle and more efficient in synthetic applications. beilstein-journals.orgnih.gov

Some examples of transformations mediated by hypervalent iodine reagents relevant to benzamide (B126) synthesis include:

Oxidative C-N Bond Formation: These reagents can promote the intramolecular cyclization of amides to form heterocyclic structures. researchgate.net

Arylation of Amides: Diaryliodonium salts can be used to directly arylate the nitrogen atom of an amide, providing a direct route to N-aryl benzamides.

Hofmann-type Rearrangements: Hypervalent iodine reagents can mediate the rearrangement of primary amides to form amines or secondary amides. mdpi.com

The following table highlights some common hypervalent iodine reagents and their applications in organic synthesis.

| Hypervalent Iodine Reagent | Formula | Key Applications |

| (Diacetoxyiodo)benzene (PIDA) | PhI(OAc)₂ | Oxidation of alcohols, Hofmann rearrangement. mdpi.com |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PhI(OCOCF₃)₂ | Oxidative cyclizations, dearomatization reactions. |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | Mild oxidation of primary and secondary alcohols. |

| Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Arylating agents for various nucleophiles. beilstein-journals.org |

| Benziodoxolones | C₇H₅IO₃ | Stable and reactive reagents for group transfer reactions. beilstein-journals.orgnih.gov |

Thermal imidization is a crucial step in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability. rsc.org While not directly applied to the synthesis of a small molecule like 4-Amino-N-ethyl-N-1-naphthylbenzamide, the principles of this method are relevant to the formation of the amide bond in related compounds under certain conditions.

The process typically involves the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor. This precursor is then heated to high temperatures to induce cyclodehydration, resulting in the formation of the imide ring. Microwave-assisted thermal imidization has been shown to accelerate this process and can lead to materials with improved mechanical properties. rsc.org

In the context of benzamide synthesis, while a high-temperature thermal reaction between a carboxylic acid and an amine is possible, it is generally less controlled and can lead to side products. However, for certain substrates, particularly in the solid phase or under solvent-free conditions, thermal methods can be a viable option for amide bond formation.

Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of a target molecule relies not only on the chemical reactions themselves but also on the effective isolation and purification of the desired product from the reaction mixture. For N-naphthylbenzamides and their synthetic intermediates, a combination of chromatographic and crystallization techniques is typically employed.

Chromatography is a powerful technique for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.comiyte.edu.tr

Column Chromatography: This is one of the most common methods for purifying organic compounds. journalagent.com The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. journalagent.com Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. journalagent.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particles, resulting in higher resolution and faster separation times. sielc.comsielc.comnih.gov It is often used for the final purification of a compound and for analytical purposes to determine its purity. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a common variant used for the separation of many organic molecules. sielc.comsielc.com

The choice of chromatographic method and conditions depends on the properties of the compounds being separated, such as their polarity, solubility, and stability.

Recrystallization is a purification technique used to remove impurities from a solid compound. libretexts.orgmt.com The principle behind this method is that the solubility of a compound in a solvent generally increases with temperature. libretexts.org

The process involves the following steps:

Dissolving the impure solid: The crude product is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. ualberta.cayoutube.com

Hot filtration (optional): If there are insoluble impurities, the hot solution is filtered to remove them. youtube.com

Cooling and crystallization: The hot, saturated solution is allowed to cool slowly. libretexts.org As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind. libretexts.orgmt.com

Collecting the crystals: The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. ualberta.ca

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold, and it should not react with the compound. mt.com Sometimes, a mixture of two miscible solvents is used to achieve the desired solubility properties.

Non Clinical Applications and Material Science Integration of 4 Amino N Ethyl N 1 Naphthylbenzamide

Role as a Synthetic Building Block and Reagent in Organic Synthesis

The structural framework of 4-Amino-N-ethyl-N-1-naphthylbenzamide positions it as a valuable building block in organic synthesis. The presence of a reactive primary amino group and an amide linkage allows for a variety of chemical modifications, rendering it a key component in the construction of more complex molecular architectures.

Facilitation of Diverse Chemical Transformations

N-substituted 2-aminobenzamides are recognized for their ability to participate in a range of chemical reactions. These compounds can undergo transformations to form various heterocyclic systems. For instance, substituted o-aminobenzamides can be converted into quinazolinone derivatives, a class of compounds with significant biological and pharmaceutical activities. This transformation can be promoted by catalytic systems, highlighting the role of the aminobenzamide scaffold in facilitating complex cyclization reactions. The presence of the N-ethyl and N-1-naphthyl groups in this compound could influence the reactivity and solubility of the molecule, potentially offering advantages in specific synthetic protocols.

Intermediate in the Production of Complex Organic Molecules

Aryl amides, a category to which this compound belongs, are fundamental intermediates in the synthesis of a wide array of organic compounds, including natural products and pharmaceuticals. acs.org The conventional methods for aryl amide synthesis involve the coupling of acid chlorides or anhydrides with anilines, or the condensation of carboxylic acids and anilines using coupling reagents. acs.org The resulting aryl amides can then be further functionalized. For example, palladium-catalyzed multicomponent reactions involving 2-aminobenzamides have been developed for the synthesis of quinazolin-4(3H)-ones. mdpi.com These reactions demonstrate the utility of aminobenzamide derivatives as key intermediates in the construction of intricate molecular frameworks. mdpi.com The specific substitutions on this compound could be leveraged to fine-tune the properties of the final complex molecules.

Applications in Advanced Materials and Polymer Chemistry

The aromatic nature and the presence of a reactive amino group in this compound suggest its potential as a monomer or precursor in the synthesis of high-performance polymers and functional materials.

Precursor in the Synthesis of Functional Polymers, e.g., Polyimides

Aromatic diamines are crucial monomers in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. researchgate.netvt.edu The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu While this compound is a monoamine, its structural motifs are relevant. If a related diamine derivative were synthesized, it could serve as a monomer for polyimides. The incorporation of the naphthyl group could enhance the thermal stability and modify the optical properties of the resulting polymer. The synthesis of functional polymers, such as amide-functional main-chain polybenzoxazine precursors, can be achieved through one-pot reactions involving diamines. mdpi.comdntb.gov.uasemanticscholar.org This highlights the versatility of amine-containing molecules in polymer synthesis.

Table 1: General Synthetic Routes for Polyimides

| Method | Description | Key Monomers |

| Two-Step Method | Reaction of a dianhydride and a diamine at ambient temperatures in a polar aprotic solvent to form a soluble poly(amic acid) precursor, followed by thermal or chemical cyclization to the polyimide. vt.edu | Dianhydrides (e.g., PMDA, 6FDA), Aromatic Diamines (e.g., ODA) researchgate.netvt.edu |

| One-Step Method | Direct polymerization of a dianhydride and a diamine in a high-boiling point solvent at elevated temperatures to directly form the polyimide. dakenchem.com | Dianhydrides, Aromatic Diamines dakenchem.com |

Data sourced from multiple scientific publications. researchgate.netvt.edudakenchem.com

Integration into Dye and Pigment Manufacturing Processes

The naphthyl group in this compound is a chromophore found in many dyes and pigments. Naphthalimide derivatives, which share structural similarities, are a significant class of fluorescent dyes known for their high quantum yields, photostability, and thermal stability. researchgate.netnih.gov These properties make them suitable for a variety of applications, including textile dyeing and as colorants for polymers. scispace.com The color of these dyes can be tuned from blue to yellowish-green by introducing electron-donating groups at the C-4 position of the naphthalimide ring system. nih.gov Given the presence of the amino group (an electron-donating group) and the naphthyl moiety, this compound could potentially serve as a precursor or an intermediate in the synthesis of novel dyes and pigments with specific coloristic and performance properties.

Table 2: Properties of Naphthalimide-Based Dyes

| Property | Description |

| Fluorescence | Strong emission with high quantum yields. researchgate.netnih.gov |

| Photostability | Resistant to degradation upon exposure to light. researchgate.net |

| Thermal Stability | Stable at elevated temperatures. researchgate.net |

| Tunability | Optical properties can be modified by chemical structure alterations. nih.gov |

Data compiled from various research articles. researchgate.netnih.gov

Utility in Analytical Chemistry Methodologies

The inherent fluorescent properties of the naphthalene (B1677914) moiety suggest that this compound could be utilized in analytical chemistry. Naphthalimide derivatives are well-established fluorescent probes used for the detection and imaging of various analytes and biological structures. nih.govnih.gov Their fluorescence characteristics are often sensitive to the local environment, making them useful as sensors. nih.gov For instance, they have been employed as fluorescent probes for detecting metal ions, monitoring pH, and imaging lipid droplets in live cells. nih.govdntb.gov.ua The combination of the naphthalene fluorophore with the aminobenzamide structure in this compound could lead to the development of novel analytical reagents with specific sensing capabilities. Analytical chemistry plays a crucial role throughout the drug development process, from purity and potency testing to stability studies. biojournals.usaragen.com The development of new analytical tools is therefore of significant importance.

Article on this compound Unattainable Due to Lack of Scientific Application Data

Despite a comprehensive search of available scientific literature and databases, there is currently no documented evidence of the non-clinical applications of the chemical compound this compound as a reagent for chemical characterization, detection, or in chromatographic applications.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "" with the specified focus on "Reagent for Chemical Characterization and Detection" and "Chromatographic Applications." To create content on these topics for this specific compound would require speculation and would not be based on factual, verifiable scientific findings.

Further research and development would be necessary to explore and establish any potential applications of this compound in these analytical fields. Until such research is published, a detailed article on this subject cannot be responsibly produced.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for N-Naphthylbenzamides

The synthesis of N-aryl amides, including N-naphthylbenzamides, has been a cornerstone of organic chemistry. mdpi.com Traditional methods often involve the coupling of an activated carboxylic acid with an amine. mdpi.com However, the future of synthesizing compounds like 4-Amino-N-ethyl-N-1-naphthylbenzamide lies in the development of more efficient, atom-economical, and sustainable strategies.

One of the most promising areas is the advancement of palladium-catalyzed N-arylation of amides . nih.govnih.gov These methods have revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical techniques like the Goldberg reaction. nih.gov Future research will likely focus on developing novel phosphine ligands that can further enhance the efficiency and selectivity of these reactions, particularly for complex substrates. nih.govnih.gov A plausible modern synthetic route to this compound could involve the palladium-catalyzed cross-coupling of 4-aminobenzamide with an N-ethyl-1-naphthylamine precursor.

Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, are gaining traction. nih.gov A future synthetic strategy could involve a palladium-catalyzed cascade that sequentially forms the N-naphthyl bond and the amide linkage, streamlining the synthesis and reducing waste. nih.gov The development of such multi-component reactions would be a significant step forward in the efficient production of a diverse library of N-naphthylbenzamide derivatives for further study. mdpi.com

| Catalyst System | Reaction Type | Potential Advantage for N-Naphthylbenzamide Synthesis |

| Pd2(dba)3 / Biarylphosphine Ligand | N-Arylation | High efficiency and functional group tolerance. nih.gov |

| Copper / Diamine Ligand | Goldberg Reaction | A classic method, with modern improvements for catalytic efficiency. nih.gov |

| Rh(III) Catalysis | C-H Activation/Annulation | Potential for novel heterocyclic derivatives of benzamides. nih.gov |

Advancements in Computational Prediction of Molecular Behavior

Computational chemistry provides an invaluable toolkit for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating discovery. Methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are at the forefront of this predictive science. nih.govsemanticscholar.orgnih.gov

Density Functional Theory (DFT) can be employed to calculate the electronic structure, optimized geometry, and spectroscopic properties of this compound. These calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic applications. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of N-naphthylbenzamides. nih.govnih.gov By simulating the molecule's movement over time, researchers can understand how it might interact with other molecules or materials, which is critical for applications in materials science and as functional probes. researcher.life For instance, MD simulations could predict the stability of this molecule when incorporated into a polymer matrix.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a molecule's structural features with its activity, can also be applied. semanticscholar.org By building computational models based on a series of related N-naphthylbenzamide derivatives, it may be possible to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. semanticscholar.org

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, spectroscopic properties. | Predicting reactivity, photophysical properties, and suitability for electronic materials. mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, stability in different environments. | Understanding behavior in materials, predicting binding modes. nih.govnih.gov |

| Molecular Docking | Binding affinity and mode to a target protein or receptor. | Guiding the design of molecules with specific biological interactions (though outside the scope of non-clinical applications, it is a key computational tool). nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlation of 3D structural features with observed properties. | Predicting the properties of novel derivatives to guide synthesis. semanticscholar.org |

Exploration of Undiscovered Non-Clinical Applications

While many benzamide (B126) derivatives have been explored for their pharmacological potential, the non-clinical applications of compounds like this compound remain a largely untapped area of research. researchgate.net The unique combination of a fluorescent naphthyl group and a versatile benzamide core suggests potential in materials science and as chemical sensors.

The naphthalimide moiety, a close relative of the naphthyl group, is well-known for its use in fluorescent probes and sensors . researchgate.net Naphthalimide derivatives are used to detect a variety of analytes, from metal ions to illicit drugs, due to their favorable photophysical properties. researchgate.netnih.gov It is highly probable that this compound and its derivatives could be developed as novel fluorescent sensors. The amino group on the benzamide ring could be functionalized to create specific binding sites for target analytes, leading to a measurable change in fluorescence upon binding.

In the realm of materials science , benzamide derivatives are known to participate in self-assembly through hydrogen bonding, forming ordered supramolecular structures. acs.org This property could be exploited to create novel organic materials with interesting electronic or optical properties. The planar naphthyl group could facilitate π-π stacking interactions, further contributing to the formation of well-ordered assemblies. These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Interdisciplinary Approaches in Benzamide Research

The future of research into this compound and its analogs will undoubtedly be driven by interdisciplinary collaboration. The complexity of modern scientific challenges necessitates the integration of expertise from various fields. nih.gov

The development of novel N-naphthylbenzamides will benefit from a close collaboration between synthetic organic chemists and computational chemists . Synthetic chemists can design and execute novel reaction pathways, while computational chemists can provide predictive models to guide the selection of target molecules and reaction conditions, thereby saving time and resources. nih.gov

Similarly, the exploration of new applications will require partnerships between materials scientists , analytical chemists , and physicists . Materials scientists can investigate the self-assembly and bulk properties of new benzamide-based materials, while analytical chemists can develop sensor applications, and physicists can characterize their electronic and photophysical properties.

Furthermore, the principles of drug discovery , even when not targeting a therapeutic outcome, can inform the design of molecules with specific properties. nih.govyoutube.com The iterative cycle of design, synthesis, and testing is a powerful paradigm that can be applied to the development of new materials and sensors. Collaborative drug discovery platforms, which bring together researchers from different institutions and disciplines, can serve as a model for accelerating innovation in the non-clinical applications of benzamide derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide to improve yield and purity?

- Methodology : Use a two-step coupling reaction involving benzaldehyde derivatives and ethylamine under anhydrous conditions, as described for structurally similar benzamides . Monitor reaction progress via TLC and purify via crystallization (methanol:water, 4:1 ratio) to achieve ≥95% purity .

- Critical Parameters :

- Temperature control (20–25°C) to avoid side reactions.

- Use of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride as a coupling agent to enhance efficiency .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Anhydrous, 72h RT | 75 | 95 | |

| Ambient moisture | 50 | 85 |

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR : Peaks at δ 8.71 (aromatic protons) and δ 4.37 (ethylamino group) confirm substitution patterns .

- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

- Purity Assessment :

- HPLC : Retention time matching certified reference standards (λmax = 255 nm) .

- UV/Vis : Absorbance maxima at 255 nm for quantification .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Avoid inhalation/contact (S22/S24/25 protocols) .

- Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in medicinal chemistry?

- DFT Calculations :

- The trifluoromethyl group in analogous benzamides increases lipophilicity (logP = 3.2) and metabolic stability .

- Lattice energy analysis suggests strong hydrogen-bonding networks, influencing crystallinity .

- Docking Studies : The ethylamino group may bind to hydrophobic pockets in enzyme targets (e.g., Trypanosoma brucei inhibitors) .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Case Study : Discrepancies in IC50 values (e.g., 4 µM vs. 10 µM) may arise from assay conditions:

- Experimental Variables :

| Factor | Impact on Activity |

|---|---|

| Serum concentration | Reduced potency |

| Incubation time | Increased efficacy |

- Validation : Cross-test using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.